molecular formula C16H10N2O3S B12475317 2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione

2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione

Cat. No.: B12475317
M. Wt: 310.3 g/mol
InChI Key: DHKKAIFDHMMGOY-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of benzothiazole and isoindole-1,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione typically involves the condensation of 6-methoxy-1,3-benzothiazole with phthalic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as glacial acetic acid . The reaction mixture is heated for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione is unique due to its combined structural features of benzothiazole and isoindole-1,3-dione. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and materials science .

Properties

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

2-(6-methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H10N2O3S/c1-21-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(18)20/h2-8H,1H3

InChI Key

DHKKAIFDHMMGOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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